

An In-depth Technical Guide to (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Cat. No.: B017481

[Get Quote](#)

This technical guide provides a comprehensive overview of **(S)-Ethyl 2-hydroxy-4-phenylbutanoate**, a significant chiral intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Properties

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a chiral ester with the molecular formula C₁₂H₁₆O₃.^{[1][2][3][4]} Its structure features a stereocenter at the C2 position, which is crucial for its biological activity in downstream applications.

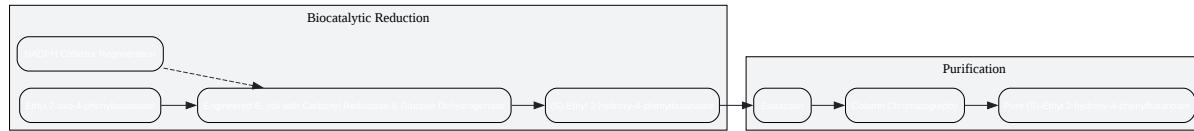
Structural Formula:

Caption: Chemical structure of **(S)-Ethyl 2-hydroxy-4-phenylbutanoate**.

Physicochemical Properties

A summary of the key physicochemical properties of **(S)-Ethyl 2-hydroxy-4-phenylbutanoate** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C12H16O3	[1] [2] [3] [4]
Molecular Weight	208.25 g/mol	[2] [3] [4]
CAS Number	125639-64-7	[2] [3]
Appearance	Slightly yellowish oil	[5]
Density	1.075 g/mL at 20 °C	[1] [3] [4] [5]
Boiling Point	331 °C	[1] [4] [5]
Flash Point	150 °C	[1] [4] [5]
Refractive Index	n20/D 1.505	[3] [5]
Storage Temperature	2-8°C	[5]


Synthesis Protocols

The synthesis of enantiomerically pure **(S)-Ethyl 2-hydroxy-4-phenylbutanoate** is a key step in the production of several ACE inhibitors. Common strategies involve the asymmetric reduction of a prochiral ketone or synthesis from a chiral pool.

Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate

One of the most efficient methods for synthesizing the (R)-enantiomer, which can be adapted for the (S)-enantiomer, is the microbial reduction of ethyl 2-oxo-4-phenylbutanoate.[\[6\]](#) A highly efficient synthesis of the (R)-enantiomer has been demonstrated using engineered bi-enzyme coupled systems.[\[7\]](#) This method involves the use of a carbonyl reductase coupled with a glucose dehydrogenase for cofactor regeneration, achieving high conversion rates and enantiomeric excess.[\[7\]](#)

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the biocatalytic synthesis of **(S)-Ethyl 2-hydroxy-4-phenylbutanoate**.

A detailed experimental protocol for the synthesis of the related (R)-enantiomer involves the esterification of (R)-2-hydroxy-4-phenylbutanoic acid.[8] A similar procedure can be applied for the (S)-enantiomer.

Protocol for Esterification:

- To a solution of (S)-2-hydroxy-4-phenylbutanoic acid in absolute ethanol, slowly add concentrated sulfuric acid while stirring.
- Heat the reaction mixture to 70°C and monitor the reaction progress using thin-layer chromatography (TLC).
- After completion (approximately 2 hours), cool the reaction to 0°C.
- Neutralize the excess sulfuric acid by the slow addition of solid sodium bicarbonate.
- Filter the mixture to remove any insoluble salts.
- Concentrate the filtrate under reduced pressure to remove excess ethanol.
- Add water to the residue and extract the product with ethyl acetate.
- Wash the combined organic phases with saturated sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.

Synthesis from a Chiral Pool

A practical synthesis of both (R)- and (S)-**Ethyl 2-hydroxy-4-phenylbutanoate** can be achieved starting from the readily available and inexpensive chiral pool material, L-malic acid. [9]

Spectroscopic Data

Characterization of (S)-**Ethyl 2-hydroxy-4-phenylbutanoate** is typically performed using standard spectroscopic techniques.

Spectroscopic Data	Values
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.35-7.15 (m, 5H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, OCH ₂ CH ₃), 4.17 (dd, J = 8.2, 4.5 Hz, 1H, CHOH), 2.91 (d, J = 6.4 Hz, 1H, OH), 2.85-2.65 (m, 2H, PhCH ₂), 2.20-2.05 (m, 1H, CH ₂ CHOH), 2.00-1.85 (m, 1H, CH ₂ CHOH), 1.28 (t, J = 7.1 Hz, 3H, OCH ₂ CH ₃)
¹³ C NMR (CDCl ₃ , 101 MHz)	δ 175.1, 141.2, 128.6, 128.5, 126.1, 70.2, 61.8, 36.0, 31.6, 14.3
IR (neat, cm ⁻¹)	3450 (br, OH), 2980, 2935, 1730 (C=O), 1495, 1455, 1190, 1130, 1095, 750, 700
Mass Spec (ESI)	m/z 209.1172 ([M+H] ⁺), C ₁₂ H ₁₇ O ₃ ⁺ requires 209.1178

Note: The provided spectroscopic data is a representative example and may vary slightly depending on the specific experimental conditions and instrumentation.

Applications in Drug Development

(S)-**Ethyl 2-hydroxy-4-phenylbutanoate** and its enantiomer are crucial intermediates in the synthesis of ACE inhibitors, a class of drugs widely used for the treatment of hypertension and

congestive heart failure.[6][7][9] These compounds serve as key building blocks for the synthesis of drugs such as Enalapril, Benazepril, and Lisinopril.[7] The specific stereochemistry of the hydroxy ester is essential for the therapeutic efficacy of the final drug product. The compound is also used in the preparation of benzothiophenes, benzofurans, and indoles which are investigated for the treatment of insulin resistance and hyperglycemia.[10]

Safety Information

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a chemical that should be handled in a laboratory setting with appropriate personal protective equipment. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.[11]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[11]
- Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, P362[11]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. Ethyl (S)-2-Hydroxy-4-Phenylbutyrate | CAS 125639-64-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. lookchem.com [lookchem.com]
- 6. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. (S)-Ethyl 2-hydroxy-4-phenylbutanoate | 125639-64-7 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-Ethyl 2-hydroxy-4-phenylbutanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017481#s-ethyl-2-hydroxy-4-phenylbutanoate-structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com